CD38 Inhibitor 2, also referred to as 8-amino-N1-cyclic inosine diphosphate ribose, is a compound designed to inhibit the enzyme CD38, which plays a critical role in calcium signaling and the metabolism of nicotinamide adenine dinucleotide. CD38 is known for its ability to hydrolyze cyclic adenosine diphosphate ribose, a crucial second messenger involved in various cellular processes. The inhibition of CD38 has potential therapeutic implications in several diseases, including metabolic disorders and neurodegenerative conditions.
CD38 Inhibitor 2 is derived from the N1-inosine 5′-monophosphate scaffold and belongs to a class of small molecule inhibitors targeting CD38. This compound was synthesized as part of a broader effort to develop effective inhibitors that can modulate cellular NAD+ levels by preventing the breakdown of this essential cofactor by CD38 .
The synthesis of CD38 Inhibitor 2 involves several key steps:
This synthetic pathway highlights the importance of careful manipulation of functional groups to achieve desired inhibitory activity against CD38.
The molecular structure of CD38 Inhibitor 2 features an amino group at position 8 on the inosine base, which is critical for its binding affinity and inhibitory potency against CD38. The compound exhibits a complex three-dimensional conformation that allows it to fit into the active site of the enzyme effectively.
Data from X-ray crystallography studies indicate that CD38 Inhibitor 2 binds near catalytic residues within the active site, facilitating strong interactions that inhibit enzyme activity .
The primary reaction mechanism involves the competitive inhibition of CD38's catalytic activity. When administered, CD38 Inhibitor 2 competes with NAD+ for binding at the active site, thereby preventing NAD+ from being hydrolyzed into nicotinamide and cyclic adenosine diphosphate ribose.
In vitro studies have demonstrated that CD38 Inhibitor 2 exhibits an IC50 value of approximately 276 µM, indicating its effectiveness in inhibiting cADPR hydrolysis by CD38 .
CD38 Inhibitor 2 operates through a competitive inhibition mechanism. By binding to the active site of CD38, it prevents the conversion of NAD+ into cyclic adenosine diphosphate ribose and nicotinamide. This inhibition leads to elevated levels of NAD+, which can have beneficial effects on cellular metabolism and signaling pathways.
The compound's ability to modulate calcium signaling through inhibition of CD38 has been linked to improved T cell function in various studies .
CD38 Inhibitor 2 presents specific physical and chemical properties that contribute to its functionality:
Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are typically employed to confirm purity and structural integrity during synthesis .
CD38 Inhibitor 2 has significant potential applications in various fields:
CD38 functions primarily as a nicotinamide adenine dinucleotide (NAD+) glycohydrolase and cyclase, governing extracellular NAD+ catabolism. It catalyzes the conversion of NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR), secondary messengers regulating intracellular calcium mobilization from endoplasmic reticulum stores [1] [5]. Additionally, under acidic conditions, CD38 metabolizes nicotinamide adenine dinucleotide phosphate (NADP+) to nicotinic acid adenine dinucleotide phosphate (NAADP), a potent trigger for lysosomal calcium release [5] [6].
The enzymatic activity of CD38 depletes extracellular NAD+ pools, indirectly influencing intracellular NAD+ bioavailability. This has profound implications for NAD+-dependent processes including:
Table 1: Key Enzymatic Activities of CD38
Substrate | Product | Calcium Signaling Role | Optimal pH |
---|---|---|---|
NAD+ | cADPR | Ryanodine receptor activation | Neutral/Alkaline |
cADPR | ADPR | Calcium store depletion | Neutral |
NADP+ | NAADP | TPC channel activation (lysosomal) | Acidic |
CD38 knockout studies reveal significantly elevated intracellular NAD+ levels, confirming its dominant role in systemic NAD+ homeostasis [7]. This metabolic perturbation enhances mitochondrial respiration and reduces oxidative stress, suggesting that CD38 inhibition could ameliorate age-related NAD+ decline and metabolic dysfunction.
CD38 exhibits dichotomous functions in immune regulation:
Immunosuppressive Functions:CD38-driven NAD+ hydrolysis generates immunosuppressive adenosine through a coordinated enzymatic cascade. CD38 produces ADPR, which is sequentially metabolized by CD203a (ectonucleotide pyrophosphatase/phosphodiesterase 1) and CD73 (ecto-5'-nucleotidase) to yield adenosine [1] [3]. Adenosine accumulates preferentially in hypoxic tumor microenvironments (e.g., multiple myeloma bone marrow niches), where it suppresses T cell and natural killer cell cytotoxicity via A2A receptor signaling [1] [5].
Pro-inflammatory Signaling:As an adhesion receptor, CD38 binds CD31 (Platelet Endothelial Cell Adhesion Molecule 1) on endothelial cells, facilitating lymphocyte transendothelial migration to inflammatory sites [3] [6]. This interaction initiates inside-out signaling that upregulates integrin affinity, enhancing leukocyte adhesion. CD38 also clusters within lipid rafts alongside B cell receptors and T cell receptors, amplifying antigen receptor-mediated signaling through spleen tyrosine kinase (SYK) and phosphoinositide 3-kinase pathways [6] [8].
CD38 overexpression is a hallmark of hematological malignancies:
Table 2: CD38 Expression in Malignancies
Malignancy | Expression Level | Functional Consequence |
---|---|---|
Multiple Myeloma | >100,000 molecules/cell | Enhanced adenosine production |
T-ALL (pre/thymic) | Median 25,563 molecules/cell | SYK-mediated survival signaling |
Chronic Lymphocytic Leukemia | Variable (prognostic marker) | BCR signaling potentiation |
NK/T-cell Lymphoma | Correlates with poor survival | Metastatic dissemination |
The biological properties of CD38 substantiate its therapeutic targeting:
Metabolic Reprogramming:CD38 inhibition elevates NAD+ bioavailability, potentially reversing age-associated metabolic decline. Preclinical evidence demonstrates that genetic CD38 ablation increases tissue NAD+ by 10-30x, enhancing sirtuin activity and mitochondrial function [5] [7]. Pharmacological inhibitors (e.g., compound 78c) recapitulate this phenotype, suggesting therapeutic utility in degenerative diseases.
Immunological Reconstitution:Blocking CD38-mediated adenosine generation mitigates tumor immunosuppression. In multiple myeloma models, anti-CD38 antibodies reduce adenosine levels in bone marrow, restoring natural killer cell cytotoxicity [1] [3]. Small molecule inhibitors offer potential advantages by preserving CD38 surface expression—critical for antibody-dependent cellular cytotoxicity—while ablating enzymatic activity.
Direct Antineoplastic Effects:Epitope-specific targeting disrupts pro-tumorigenic signaling. Isatuximab (binding amino acids opposite CD38’s catalytic site) uniquely inhibits enzymatic function and triggers direct caspase-independent apoptosis, whereas daratumumab induces apoptosis only upon secondary crosslinking [1] [4]. Allosteric inhibition may thus deliver dual cytotoxic and immunomodulatory effects.
Synergistic Combinatorial Potential:Resistance mechanisms (e.g., CD38 downregulation) can be overcome by epigenetic modulators. Histone deacetylase inhibitors (panobinostat) and retinoids (all-trans retinoic acid) upregulate CD38 expression in multiple myeloma and cutaneous T-cell lymphoma cells, sensitizing tumors to anti-CD38 therapies [4] [7]. Combination regimens leveraging these agents enhance cytotoxic efficacy while counteracting immune escape.
Broad Applicability Across Malignancies:Ubiquitous CD38 overexpression in diverse malignancies—including mantle cell lymphoma (83% of patients), Waldenström’s macroglobulinemia (62%), and peripheral T-cell lymphomas (60-80%)—validates its utility as a pan-hematological target [5] [8]. Differential expression densities between malignant and normal cells (median T-ALL/normal T cell ratio: 16.7) provide a therapeutic window for selective targeting [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3